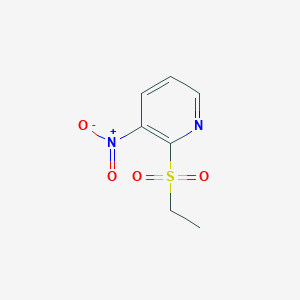

2-(Ethanesulfonyl)-3-nitropyridine

描述

Significance of Pyridine (B92270) Core in Chemical Sciences

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural motif in the chemical sciences. Its importance is underscored by its presence in a multitude of natural products, including alkaloids, vitamins like niacin, and coenzymes. google.com In the realm of medicinal chemistry, the pyridine scaffold is considered a "privileged structure" due to its consistent incorporation into a diverse range of FDA-approved drugs with varied therapeutic applications. sigmaaldrich.com Pyridine-based drugs have been developed as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. googleapis.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a base, which allows for crucial interactions with biological targets, and its presence can improve the solubility and pharmacokinetic properties of drug molecules. google.comsigmaaldrich.com

Overview of Substituted Pyridine Derivatives in Organic Synthesis

Substituted pyridines are fundamental building blocks in organic synthesis. The electronic nature of the pyridine ring, characterized by an electron-deficient π-system due to the electronegative nitrogen atom, dictates its reactivity. chemimpex.com While electrophilic aromatic substitution on pyridine is generally sluggish compared to benzene (B151609) and typically occurs at the 3-position under harsh conditions, the ring is highly susceptible to nucleophilic attack, particularly at the 2- and 4-positions. chemscene.com The reactivity of the pyridine core can be finely tuned by the introduction of various substituents. Electron-donating groups can enhance electrophilic substitution, while electron-withdrawing groups significantly activate the ring for nucleophilic aromatic substitution (SNAr). nih.gov This tunable reactivity makes substituted pyridines versatile intermediates for the construction of complex molecular architectures.

Contextualization of Nitropyridines and Sulfonylpyridines

Among the various electron-withdrawing groups, the nitro (NO₂) and sulfonyl (SO₂R) groups are particularly effective in activating the pyridine ring for nucleophilic substitution.

Nitropyridines are a class of pyridine derivatives where one or more hydrogen atoms on the ring are replaced by a nitro group. The strong electron-withdrawing nature of the nitro group further depletes the electron density of the pyridine ring, making it highly electrophilic. This activation facilitates nucleophilic aromatic substitution reactions, where a nucleophile can displace a leaving group or even a hydrogen atom on the ring. google.com For instance, the presence of a nitro group can enable the substitution of a halide at another position on the ring with relative ease. nih.gov 3-Nitropyridines are important synthetic intermediates, and various methods have been developed for their preparation, as direct nitration of pyridine often results in low yields.

Sulfonylpyridines contain a sulfonyl group attached to the pyridine ring. The sulfonyl group is also a powerful electron-withdrawing group and serves as an excellent activating group for nucleophilic aromatic substitution. 2-Sulfonylpyridines, in particular, have been identified as reactive electrophiles that can selectively react with biological thiols through a nucleophilic aromatic substitution mechanism. The reactivity of sulfonylpyridines can be modulated by altering the substituents on both the pyridine ring and the sulfonyl group, making them tunable reagents in chemical biology and drug discovery.

Research Significance of 2-(Ethanesulfonyl)-3-nitropyridine within Pyridine Heterocycles

The compound this compound represents a highly activated pyridine derivative, incorporating two potent electron-withdrawing groups at adjacent positions. The combined electronic effect of the 2-ethanesulfonyl and 3-nitro groups is expected to render the pyridine ring exceptionally electron-deficient. This high degree of activation makes it a significant substrate for research in organic synthesis and medicinal chemistry.

The primary research significance of this compound lies in its potential as a versatile building block for the synthesis of polysubstituted pyridines. The strong activation provided by the nitro and sulfonyl groups would make the C4 and C6 positions of the pyridine ring highly susceptible to attack by a wide range of nucleophiles. This allows for the regioselective introduction of various functional groups, leading to the construction of complex pyridine derivatives that might be difficult to access through other synthetic routes. Such derivatives are of interest in the discovery of new bioactive molecules, as the pyridine core is a key pharmacophore. The reactivity of this compound makes it an ideal platform for exploring novel chemical transformations and for the generation of libraries of complex molecules for screening in drug discovery programs.

Physicochemical and Synthetic Data

To provide a concrete basis for understanding the chemical nature of this compound, data for its key precursor, 2-Chloro-3-nitropyridine (B167233), is presented below, followed by predicted data for the title compound.

Table 1: Physicochemical Properties of 2-Chloro-3-nitropyridine

| Property | Value | Source |

| CAS Number | 5470-18-8 | |

| Molecular Formula | C₅H₃ClN₂O₂ | |

| Molecular Weight | 158.54 g/mol | |

| Melting Point | 99-104 °C | nih.gov |

| Appearance | White to yellow powder/crystal |

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₇H₈N₂O₄S |

| Molecular Weight | 216.21 g/mol |

| Boiling Point | ~429.2 °C |

| Melting Point | ~91 °C |

Synthetic Approach and Reactivity

A plausible synthetic route to this compound involves a two-step process starting from the commercially available 2-Chloro-3-nitropyridine. The first step would be a nucleophilic aromatic substitution reaction with ethanethiol to form the intermediate 2-(ethylthio)-3-nitropyridine. The second step would be the oxidation of the thioether to the corresponding sulfone using a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA).

The reactivity of this compound is dominated by its highly electrophilic nature. It is anticipated to readily undergo nucleophilic aromatic substitution reactions at the positions ortho and para to the activating groups.

Table 3: Expected Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Expected Product Position of Substitution |

| Amines | Ammonia, Primary/Secondary Amines | C4 or C6 |

| Alkoxides | Sodium Methoxide (B1231860), Sodium Ethoxide | C4 or C6 |

| Thiolates | Sodium Thiophenoxide | C4 or C6 |

| Carbanions | Malonate Esters, Cyanide | C4 or C6 |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-ethylsulfonyl-3-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4S/c1-2-14(12,13)7-6(9(10)11)4-3-5-8-7/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXNGEWXMQZQJHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=C(C=CC=N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Ethanesulfonyl 3 Nitropyridine and Analogues

General Strategies for Nitropyridine Synthesis

The synthesis of nitropyridines can be challenging due to the electron-deficient nature of the pyridine (B92270) ring, which deactivates it towards electrophilic substitution. researchgate.net However, several effective strategies have been developed to overcome this hurdle.

Nitration of Pyridine and its Derivatives

Direct nitration of pyridine is often inefficient, yielding low amounts of the desired product. researchgate.net The strong acidic conditions typically used for nitration lead to the protonation of the pyridine nitrogen, forming a highly deactivated pyridinium (B92312) cation. researchgate.net

However, modifications to the nitrating conditions and the use of specific pyridine derivatives can lead to successful nitration. For instance, pyridines with electron-donating substituents can be nitrated more readily. chempanda.com A notable method involves the reaction of pyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent to form an N-nitropyridinium ion. Subsequent reaction with aqueous sodium bisulfite (NaHSO₃) or sulfur dioxide (SO₂) in water can then yield 3-nitropyridine (B142982) in good yields. researchgate.netchempanda.comresearchgate.net This process is believed to proceed through a chempanda.comnih.gov sigmatropic shift of the nitro group from the nitrogen to the C-3 position, rather than a direct electrophilic aromatic substitution. researchgate.netresearchgate.net Nitration of pyridines with nitric acid in trifluoroacetic anhydride (B1165640) has also been reported to produce 3-nitropyridines in yields ranging from 10–83%. rsc.orgresearchgate.net

Another approach involves the nitration of aminopyridines. For example, 2-amino-3-nitropyridine (B1266227) and 2-amino-5-nitropyridine (B18323) can be synthesized by the nitration of 2-aminopyridine (B139424) with a mixed acid of HNO₃-H₂SO₄. This reaction proceeds through the nitration of the amino group, followed by rearrangement of the intermediate. semanticscholar.org Similarly, a process for preparing 2-nitro-3-aminopyridine involves the nitration of N,N'-di-(3-pyridyl)-urea, which is synthesized from 3-aminopyridine. google.com

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Pyridine | 1. N₂O₅, organic solvent; 2. SO₂/HSO₃⁻, H₂O | 3-Nitropyridine | 77% | researchgate.net |

| Pyridines | HNO₃, trifluoroacetic anhydride | 3-Nitropyridines | 10–83% | rsc.org |

| 2-Aminopyridine | HNO₃-H₂SO₄ | 2-Amino-3-nitropyridine and 2-Amino-5-nitropyridine | Variable | semanticscholar.org |

| 3-Aminopyridine | 1. Urea or Phosgene; 2. HNO₃, H₂SO₄ | 2-Nitro-3-aminopyridine | >80% overall | google.com |

Ring Transformation Approaches

Ring transformation reactions offer a powerful alternative for the synthesis of nitropyridines that may be difficult to obtain through direct functionalization. nih.gov This "scrap and build" strategy involves the reaction of a heterocyclic compound with a reagent, leading to the formation of a new ring system. nih.gov

One prominent example is the three-component ring transformation (TCRT) of 1-methyl-3,5-dinitro-2-pyridone with a ketone and ammonia. This method provides access to nitropyridines that are not easily synthesized by other means. nih.gov The dinitropyridone acts as a synthetic equivalent of the unstable nitromalonaldehyde. nih.gov

Another ring transformation involves the conversion of 5-nitropyrimidine (B80762) into 2-substituted 5-nitropyridines and 2-amino-5-nitropyridines by reaction with amidines. acs.orgwur.nl Similarly, 3-methyl-5-nitropyrimidin-4(3H)-one can react with carbonyl compounds to yield various substituted pyridones and aminopyridines. researchgate.net

Oxidation of Aminopyridines

The oxidation of aminopyridines presents another viable route to nitropyridines. mdpi.com Various oxidizing agents have been employed for this transformation. A zirconium-catalyzed oxidation of aryl amines, including aminopyridines, to the corresponding nitro compounds using tert-butyl hydroperoxide (TBHP) has been described. While effective for anilines, this method provides lower yields for aminopyridines. mdpi.com

Other oxidation systems include the use of Oxone® in aqueous acetone, which is believed to generate dimethyldioxirane (B1199080) in situ as the oxidant. mdpi.com Peracetic acid, generated from acetic anhydride and hydrogen peroxide, has also been utilized for the oxidation of anilines and some aliphatic amines to their nitro derivatives. mdpi.com

Approaches for Introducing the Ethanesulfonyl Moiety

The introduction of an ethanesulfonyl group onto a pyridine ring can be achieved through several synthetic strategies, primarily involving sulfonylation reactions or nucleophilic substitution.

Sulfonylation Reactions on Pyridine Scaffolds

Direct C-H sulfonylation of pyridines is a challenging but attractive method for creating sulfonylated pyridine derivatives. chemistryviews.org A base-mediated, C4-selective sulfonylation of pyridine has been developed. This process involves the preactivation of pyridine with triflic anhydride, followed by the addition of a sulfinic acid salt, such as sodium para-toluenesulfinate, in the presence of a base like N-methylpiperidine. chemistryviews.org

Another approach involves the conversion of 4-picoline derivatives to the corresponding aryl picolyl sulfones by treatment with aryl sulfonyl chlorides and triethylamine (B128534) (Et₃N) in the presence of a catalytic amount of DMAP. This reaction is thought to proceed through an N-sulfonyl 4-alkylidene dihydropyridine (B1217469) intermediate. acs.org

Electrochemical methods have also been employed for the meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. This strategy utilizes a redox-neutral dearomatization-rearomatization sequence. nih.gov

Nucleophilic Substitution with Sulfinic Acid Salts

Nucleophilic aromatic substitution (SNAᵣ) is a common method for introducing substituents onto the pyridine ring, particularly at the 2- and 4-positions, which are activated towards nucleophilic attack. slideshare.netstackexchange.com This is due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. stackexchange.com

For the synthesis of 2-(ethanesulfonyl)-3-nitropyridine, a precursor such as 2-chloro-3-nitropyridine (B167233) can be reacted with an ethanesulfinate (B1267084) salt. The nitro group at the 3-position further activates the 2-position for nucleophilic substitution. The reaction of 5-nitropyridine-2-sulfonic acid with various nucleophiles has been shown to be a viable route to 2-substituted-5-nitropyridines. researchgate.net This suggests that a sulfonate group can act as a leaving group in nucleophilic substitution reactions on the pyridine ring.

| Method | Substrate | Reagents | Product Type | Reference |

|---|---|---|---|---|

| Base-mediated C-H Sulfonylation | Pyridine | Tf₂O, Sulfinic acid salt, Base | C4-Sulfonylated pyridine | chemistryviews.org |

| Sulfonylation of Picolines | 4-Picoline derivatives | Aryl sulfonyl chlorides, Et₃N, DMAP | Aryl picolyl sulfones | acs.org |

| Electrochemical meta-C–H Sulfonylation | Pyridines | Nucleophilic sulfinates | meta-Sulfonated pyridines | nih.gov |

| Nucleophilic Aromatic Substitution | 2-Halo-3-nitropyridine | Ethanesulfinate salt | This compound | General Principle |

Sulfonyl Chloride Reactions with Pyridine-Based Amines

The reaction of sulfonyl chlorides with pyridine-based amines is a fundamental transformation for the synthesis of sulfonamides. In the context of preparing precursors to this compound, the reaction of a suitable aminopyridine with ethanesulfonyl chloride is a key step.

Research has shown that the reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines in the presence of air can lead to the formation of sulfonylethenamines. researchgate.netresearchgate.net In this process, the 2-aminopyridine-3-sulfonyl chloride appears to play a dual role by promoting the aerobic oxidation of the amine and electrophilically trapping the resulting enamine. researchgate.netresearchgate.net The yields of these reactions can be low to moderate. researchgate.net

The synthesis of the required aminopyridine sulfonyl chlorides themselves can be achieved from the corresponding aminopyridines. For instance, various 2-aminopyridine-3-sulfonyl chlorides have been synthesized from 2-aminopyridines with different substituents at the 5-position (fluoro, chloro, bromo). researchgate.net The general procedure involves the reaction of the aminopyridine with a chlorosulfonating agent.

A patent describes the synthesis of pyridine-3-sulfonyl chloride from 3-aminopyridine. google.com The process involves the diazotization of 3-aminopyridine, followed by a sulfonyl chlorination reaction. google.com This method is highlighted as being cost-effective and suitable for large-scale production. google.com

The following table summarizes representative reactions involving sulfonyl chlorides and aminopyridines:

| Reactants | Product | Reaction Conditions | Yield | Reference |

| 2-Amino-5-fluoropyridine | 2-Amino-5-fluoropyridine-3-sulfonyl chloride | - | 40% | researchgate.net |

| 2-Amino-5-chloropyridine | 2-Amino-5-chloropyridine-3-sulfonyl chloride | - | 51% | researchgate.net |

| 2-Amino-5-bromopyridine | 2-Amino-5-bromopyridine-3-sulfonyl chloride | - | 54% | researchgate.net |

| 3-Aminopyridine | Pyridine-3-sulfonyl chloride | Diazotization, Sulfonyl chlorination | High | google.com |

| 2-Aminopyridine-3-sulfonyl chlorides and tertiary amines | Sulfonylethenamines | Air | 14-44% | researchgate.net |

Convergent and Divergent Synthetic Routes

The construction of complex molecules like this compound and its analogs often employs convergent or divergent synthetic strategies to enhance efficiency and molecular diversity.

Strategies Involving Pre-functionalized Pyridine Rings

A common approach involves starting with a pyridine ring that already contains one or more of the desired functional groups or a precursor to them. For example, the synthesis of this compound can commence from a pre-functionalized pyridine such as 2-chloro-3-nitropyridine. A study demonstrated the synthesis of 2-methyl-3-nitropyridines from 2-chloro-3-nitropyridines by reaction with diethyl malonate, followed by hydrolysis and decarboxylation. nih.gov This 2-methyl-3-nitropyridine (B124571) could then potentially be further functionalized at the methyl group to introduce the ethanesulfonyl moiety.

Divergent synthesis allows for the creation of a variety of related compounds from a common intermediate. For instance, a rhodium-catalyzed reaction of vinyl aziridines and silyl (B83357) enol ethers can lead to either functionalized pyrrolidines or γ-amino ketones, depending on the nature of the silyl group. rsc.org Similarly, a one-pot methodology for the divergent synthesis of polysubstituted 2-pyridones from β-keto amides has been developed, offering access to a range of derivatives. nih.gov These principles can be applied to the synthesis of functionalized pyridines, where a common pyridine intermediate could be divergently elaborated to a library of analogs.

Sequential Introduction of Nitro and Ethanesulfonyl Groups

An alternative strategy is the sequential introduction of the nitro and ethanesulfonyl groups onto the pyridine ring. This can be achieved through various C-H functionalization or substitution reactions. The order of introduction can be crucial and depends on the directing effects of the substituents and the stability of the intermediates.

For example, starting with a pyridine ring, a nitration reaction could be performed first, followed by the introduction of the ethanesulfonyl group. The synthesis of 3-hydroxy-2-nitropyridine (B88870) has been reported through the nitration of 3-hydroxypyridine. google.compatsnap.com The resulting nitropyridine could then be a substrate for further functionalization.

Conversely, one could first introduce a sulfur-containing functional group that can be later oxidized to the sulfone. The nucleophilic substitution of a suitable leaving group on the pyridine ring with an ethanethiolate, followed by oxidation, is a plausible route. Research has shown that the 3-nitro group in 2-substituted-3-nitropyridines can be selectively substituted by sulfur nucleophiles. nih.gov

Modern Synthetic Techniques in Preparation

Modern synthetic chemistry offers a range of powerful tools to improve the efficiency, selectivity, and environmental footprint of pyridine synthesis.

Catalytic Methods

Transition-metal catalysis has revolutionized the functionalization of pyridine rings. beilstein-journals.orgnih.gov Catalytic methods allow for direct C-H bond functionalization, which avoids the need for pre-functionalized starting materials. beilstein-journals.org Various metals, including palladium, iridium, and rare earth metals, have been employed to catalyze the alkylation, arylation, and amination of pyridines. beilstein-journals.org For instance, iridium-catalyzed C-H alkylation and palladium-catalyzed decarboxylative ortho-(hetero)arylation of pyridine N-oxides have been reported. beilstein-journals.org

Rhodium-catalyzed reactions have also been utilized for the synthesis of functionalized pyridines, such as the ring expansion of isoxazoles to form highly substituted pyridines in a one-pot procedure. nih.gov These catalytic methods offer novel pathways to construct complex pyridine derivatives that might be challenging to access through traditional methods.

Green Chemistry Approaches to Pyridine Synthesis

Green chemistry principles are increasingly being integrated into synthetic methodologies to reduce waste, minimize energy consumption, and use more environmentally benign reagents and solvents. researchgate.net In the context of pyridine synthesis, several green approaches have been developed.

Iron-catalyzed cyclization of ketoxime acetates and aldehydes provides a green route to substituted pyridines. rsc.org This method exhibits good functional group tolerance and can be performed on a gram scale. rsc.org Another example is the solvent- and halide-free synthesis of pyridine-2-yl substituted ureas from pyridine N-oxides and dialkylcyanamides, which is an atom-economical process. rsc.org

Microwave-assisted synthesis is another tool that aligns with green chemistry principles by often reducing reaction times and improving yields. nih.gov The development of multicomponent one-pot reactions is also a key strategy in green chemistry, as it reduces the number of workup and purification steps, thereby saving time, resources, and reducing waste. researchgate.net

The following table highlights some modern synthetic techniques for pyridine synthesis:

| Technique | Description | Advantages | Reference |

| Catalytic C-H Functionalization | Direct introduction of functional groups onto the pyridine ring using transition metal catalysts. | High atom economy, avoids pre-functionalization. | beilstein-journals.orgnih.gov |

| Rhodium-Catalyzed Ring Expansion | Synthesis of highly substituted pyridines from isoxazoles. | One-pot procedure, access to complex structures. | nih.gov |

| Iron-Catalyzed Cyclization | Green synthesis of substituted pyridines from ketoxime acetates and aldehydes. | Use of an inexpensive and benign metal catalyst. | rsc.org |

| Solvent-Free Synthesis | Reactions conducted without a solvent, reducing waste and environmental impact. | Atom-economical, environmentally friendly. | rsc.org |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Reduced reaction times, often improved yields. | nih.gov |

Flow Chemistry Applications

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of various chemical compounds, including sulfonyl-containing molecules. google.comyoutube.comyoutube.com These benefits include enhanced safety, better process control, improved scalability, and higher yields. youtube.comrsc.orgeuropa.eu While specific literature on the dedicated flow synthesis of this compound is not abundant, the principles and methodologies applied to related sulfonyl compounds and nitropyridine derivatives provide a clear framework for its potential production in a continuous-flow setup.

The synthesis of sulfonyl chlorides, which are precursors to sulfones like this compound, has been successfully demonstrated in a continuous flow system. For instance, the oxidative chlorination of disulfides and thiols using reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) can be performed with high efficiency and safety in a microreactor. rsc.org Such a setup allows for precise control over reaction parameters and minimizes the risks associated with highly exothermic reactions. rsc.orgeuropa.eu

A potential two-step flow process for this compound could be envisioned. The first step would involve the flow synthesis of ethanesulfonyl chloride from diethyl disulfide or ethanethiol. The second step would be the reaction of the generated sulfonyl chloride with a suitable 3-nitropyridine derivative under flow conditions.

The application of flow chemistry has also been demonstrated in the synthesis of other complex heterocyclic systems, showcasing its versatility. For example, the synthesis of N-sulfonyl-1,2,3-triazoles has been achieved in high yields with short residence times using a continuous flow setup. nih.gov Similarly, the synthesis of 4-nitropyridine (B72724) from pyridine N-oxide has been successfully scaled up using a two-step continuous flow process, highlighting the capability of this technology to handle potentially hazardous nitration reactions safely. researchgate.net

The table below illustrates the conditions and outcomes for the flow synthesis of related sulfonyl and nitro compounds, providing a basis for the development of a flow process for this compound.

| Compound Class | Reagents | Reactor | Residence Time | Temperature (°C) | Yield (%) | Reference |

| Sulfonyl Chlorides | Disulfides/Thiols, DCH | Microreactor (639 µL) | 41 s | - | Good | rsc.org |

| N-Sulfonyl-1,2,3-triazoles | Alkynes, Sulfonyl Azides, CuTC | - | 13.09 min | 75 | 92-98 | nih.gov |

| 4-Nitropyridine | Pyridine N-oxide, HNO₃, H₂SO₄, PCl₃ | PTFE tube | 5 min (nitration) | - | 83 | researchgate.net |

| Sulfonylureas (Gliclazide) | Sulfonamide, Carbamate, DBU | Glass reactor (2 mL) | 2 min | 80 | 95 (conversion) | google.com |

This table presents data for the flow synthesis of compound classes related to this compound to illustrate the potential of flow chemistry.

Stereoselective Synthesis of Chiral Analogues

The stereoselective synthesis of chiral molecules is of paramount importance in drug discovery and development. While the parent molecule, this compound, is achiral, the introduction of chiral centers into its analogues can lead to compounds with specific biological activities.

Currently, there is a lack of specific literature detailing the stereoselective synthesis of chiral analogues of this compound. However, general strategies for the stereoselective synthesis of related heterocyclic compounds can be considered as potential approaches.

One common method for achieving stereoselectivity is through asymmetric catalysis. For example, the use of chiral ligands in transition-metal-catalyzed cross-coupling reactions can induce asymmetry. Another approach is the use of chiral auxiliaries, which are temporarily attached to the substrate to direct the stereochemical outcome of a reaction and are subsequently removed.

The stereoselective synthesis of highly substituted chiral aziridines from N-tert-butyl-sulfinylketimines has been demonstrated, achieving high diastereoselectivity. rsc.org This methodology, which relies on a chiral sulfinyl group to control the stereochemistry, could potentially be adapted for the synthesis of chiral precursors to analogues of this compound.

Furthermore, one-pot multi-component reactions have been employed for the stereoselective synthesis of complex dispiro-oxindolopyrrolizidines, which are nitrogen-containing heterocyclic compounds. mdpi.com These reactions can generate multiple stereocenters in a single step with high diastereoselectivity. researchgate.net Such strategies could be explored for the construction of chiral analogues of the 3-nitropyridine system.

The table below summarizes some stereoselective synthetic methods for related heterocyclic compounds that could potentially be adapted for the synthesis of chiral analogues of this compound.

| Compound Class | Synthetic Method | Chiral Source | Diastereomeric Excess (d.e.) | Yield (%) | Reference |

| Chiral Aziridines | Reaction with ylides | N-tert-butyl-sulfinylketimines | >90% | up to 78 | rsc.org |

| Dispiro-oxindolopyrrolizidines | [3+2] Cycloaddition | (R)-thiazolidine-4-carboxylic acid | - | High | mdpi.com |

| Spiropyrrolidine oxindoles | [3+2] Cycloaddition | Isatin derived azomethine ylides | - | Excellent | researchgate.net |

This table presents data for the stereoselective synthesis of related heterocyclic compounds to illustrate potential strategies for chiral analogues of this compound.

Reactivity and Chemical Transformations of 2 Ethanesulfonyl 3 Nitropyridine

Reactions Involving the Nitro Group

The nitro group is the most reactive site for the transformations discussed herein, serving as a precursor to valuable amino-pyridines or as a potential leaving group in substitution reactions.

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. For 2-(ethanesulfonyl)-3-nitropyridine, this conversion yields 3-amino-2-(ethanesulfonyl)pyridine, a key intermediate for the synthesis of more complex molecules. This reduction can be achieved through several methods, including catalytic hydrogenation, biocatalytic processes, and the use of chemical reducing agents.

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitroarenes. The process typically involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts for this transformation include palladium on carbon (Pd/C) and Raney nickel.

The reaction is generally carried out in a solvent such as methanol, ethanol, or ethyl acetate. Continuous hydrogenation methods in fixed-bed reactors have also been developed for nitropyridine derivatives to improve safety, efficiency, and catalyst handling. patsnap.comgoogle.com While specific kinetic data for this compound is not extensively documented, the general conditions for nitropyridine reduction are well-established.

| Catalyst | Typical Conditions | Substrate Class | Reference |

| Palladium on Carbon (Pd/C) | H₂ (gas), Methanol/Ethanol | Nitropyridines | patsnap.com |

| Raney Nickel | H₂ (gas), Ethanol | Aromatic Nitro Compounds | |

| Copper on Pumice | H₂ (gas), Gaseous Phase (200-300 °C) | Nitrobenzene (gaseous) | google.com |

This table presents generally applicable conditions for the catalytic hydrogenation of nitroarenes and nitropyridines.

Enzymatic methods offer a green and highly selective alternative to traditional chemical reductions. Nitroreductase (NR) enzymes, which are flavin-dependent, are capable of catalyzing the reduction of aromatic nitro groups to their corresponding amines under mild aqueous conditions. These enzymes use cofactors like NAD(P)H as a source of reducing equivalents.

Research on various nitropyridines has demonstrated the efficacy of this method. While studies specifically detailing the biocatalytic reduction of this compound are not prominent, the established broad substrate scope of nitroreductases suggests its potential applicability. The process for other nitropyridines, such as 2-methyl-3-nitropyridine (B124571), has been explored, showcasing the feasibility of using these biocatalysts for the synthesis of aminopyridines. mdpi.comresearchgate.net

A variety of chemical reducing agents can be used to convert nitro groups to amines, often with greater chemoselectivity than catalytic hydrogenation, which can sometimes reduce other functional groups. These methods are particularly useful when sensitive functional groups are present in the molecule.

Commonly used systems include metals in acidic media, such as iron in acetic acid (Fe/AcOH) or tin(II) chloride in hydrochloric acid (SnCl₂/HCl). These reagents are valued for their mildness and effectiveness. For instance, SnCl₂ is a well-regarded reagent for the selective reduction of aromatic nitro compounds in the presence of other reducible groups.

| Reagent | Typical Conditions | Substrate Class |

| Iron (Fe) | Acetic Acid (AcOH) or NH₄Cl | Aromatic Nitro Compounds |

| Tin(II) Chloride (SnCl₂) | Hydrochloric Acid (HCl) or Ethanol | Aromatic Nitro Compounds |

| Zinc (Zn) | Acetic Acid (AcOH) or HCl | Aromatic Nitro Compounds |

| Sodium Hydrosulfite (Na₂S₂O₄) | Water/Methanol | Aromatic Nitro Compounds |

This table shows common chemical reducing agents for the transformation of nitroarenes to anilines.

The pyridine (B92270) ring is inherently electron-deficient, and this characteristic is greatly amplified in this compound by the two potent electron-withdrawing groups. The ethylsulfonyl and nitro groups work in concert to lower the electron density of the aromatic ring, making it highly susceptible to attack by nucleophiles. In such activated systems, a substituent, even one not typically considered a good leaving group like the nitro group, can be displaced. This reaction proceeds via a Meisenheimer complex intermediate.

The displacement of a nitro group by an oxygen nucleophile, such as an alkoxide (e.g., methoxide) or hydroxide (B78521), is a known transformation in highly electron-deficient aromatic systems. For this compound, the attack of an oxygen nucleophile would be directed to the electron-poor carbon atoms of the pyridine ring.

Studies on closely related 2-substituted-3-nitropyridines have shown that the nitro group can indeed act as a leaving group in SNAr reactions. For example, various 2-methyl- and 2-styryl-3-nitropyridines readily react with sulfur nucleophiles (thiolates) to give products of nitro group substitution in high yields. mdpi.comresearchgate.net This demonstrates the high nucleofugal ability of the nitro group in this specific substitution pattern. Based on these findings, it is highly plausible that strong oxygen nucleophiles would react in a similar manner with this compound to yield the corresponding 3-alkoxy or 3-hydroxy derivative. For example, the reaction of 4-nitropyridine (B72724) N-oxide with sodium methoxide (B1231860) has been reported. rsc.org

| Substrate | Nucleophile | Product | Reference |

| 2-Methyl-3,5-dinitropyridine | Benzylthiolate | 2-Methyl-3-benzylthio-5-nitropyridine | mdpi.comresearchgate.net |

| 2-Styryl-3,5-dinitropyridine | Ethanethiolate | 3-Ethylthio-2-styryl-5-nitropyridine | mdpi.comresearchgate.net |

| 4-Nitropyridine N-oxide | Sodium Methoxide | 4-Methoxypyridine N-oxide | rsc.org |

| 2-Chloro-5-nitrothiazole | Sodium Methoxide | 2-Methoxy-5-nitrothiazole | longdom.org |

This table illustrates the principle of nitro group displacement by nucleophiles in various activated heterocyclic and aromatic systems.

Electrophilic Aromatic Substitution (EAS) Directing Effects

Electrophilic aromatic substitution on the pyridine ring is generally challenging due to the electron-withdrawing nature of the nitrogen atom. The presence of two strong deactivating groups, the ethanesulfonyl group at C-2 and the nitro group at C-3, further diminishes the ring's reactivity towards electrophiles. youtube.comrsc.org

Both the nitro group and the sulfonyl group are meta-directing deactivators in electrophilic aromatic substitution. youtube.com In the context of the pyridine ring in this compound, the directing effects of these groups would reinforce the deactivation of all ring positions. The pyridine nitrogen itself is the most basic site and would likely be protonated or complex with the Lewis acid catalyst under typical EAS conditions, further deactivating the entire ring system. Therefore, electrophilic aromatic substitution on this compound is highly unlikely to occur under standard conditions. Forcing conditions would likely lead to decomposition rather than selective substitution.

Reactions Involving the Ethanesulfonyl Moiety

Beyond the reactions on the pyridine ring, the ethanesulfonyl group itself can participate in chemical transformations.

Nucleophilic Displacement of the Sulfonyl Group

The sulfonyl group (-SO₂R) is generally considered a good leaving group in nucleophilic aromatic substitution reactions, particularly when the aromatic ring is activated by electron-withdrawing groups at the ortho and para positions. acs.orgnih.gov In this compound, the activating nitro group is in the meta position, which provides weaker activation compared to an ortho or para placement.

As mentioned in the reaction with sulfur nucleophiles (Section 3.1.2.3), the nitro group at C-3 may be a more facile leaving group under certain conditions. nih.gov However, with hard nucleophiles or under different reaction conditions, the displacement of the ethanesulfonyl group at C-2 is a plausible reaction pathway. The relative leaving group ability of the ethanesulfonyl versus the nitro group would be dependent on the nature of the incoming nucleophile and the reaction conditions.

Modifications and Derivatization of the Sulfonyl Group

The ethanesulfonyl group offers opportunities for further chemical modification, potentially leading to a diverse range of derivatives. One common transformation of sulfonyl groups is their reduction to the corresponding sulfide. Reagents such as diisobutylaluminium hydride (DIBALH) or in some cases lithium aluminium hydride (LiAlH₄) can effect this reduction. wikipedia.org This would convert this compound into 2-(ethylthio)-3-nitropyridine.

Furthermore, sulfonyl groups can be utilized in modern cross-coupling reactions. For instance, they can serve as latent sulfinate reagents, which can participate in palladium-catalyzed cross-coupling reactions. acs.org This would allow for the formation of a C-C bond at the C-2 position, displacing the entire ethanesulfonyl moiety.

Another potential derivatization could involve reactions at the α-carbon of the ethyl group, although this would require harsh conditions and is less common for aromatic sulfones.

| Reaction Type | Reagent(s) | Potential Product |

|---|---|---|

| Reduction | DIBALH or LiAlH₄ | 2-(Ethylthio)-3-nitropyridine |

| Desulfinative Cross-Coupling | Pd catalyst, base, aryl halide | 2-Aryl-3-nitropyridine |

Transformations of the Pyridine Ring System

The electron-deficient nature of the pyridine ring in this compound makes it a candidate for various transformations that disrupt or alter the aromatic system.

Dearomatization of pyridines is a powerful strategy for the synthesis of highly functionalized piperidines, which are prevalent scaffolds in pharmaceuticals and natural products. nih.gov While direct dearomatization studies on this compound are not extensively documented, the reactivity of related compounds provides significant insights. The dearomatization of pyridines can be achieved through several methods, including hydrogenation and nucleophilic addition to activated pyridinium (B92312) salts. nih.govnih.gov

Recent advancements have introduced arenophile-mediated dearomatization, which allows for the direct introduction of heteroatom functionalities without prior activation of the pyridine ring. nih.govnih.gov This method, coupled with olefin oxidation chemistry, provides access to valuable intermediates like dihydropyridine (B1217469) cis-diols and epoxides. nih.gov Given the high degree of electron deficiency in this compound, it is a plausible substrate for such transformations.

Furthermore, studies on the synthesis of highly electrophilic nitroisoxazolo[4,3-b]pyridines, derived from 2-chloro-3-nitropyridines, have shown that these systems readily undergo dearomatization upon reaction with neutral carbon nucleophiles. researchgate.net This suggests that the 3-nitropyridine (B142982) core, activated by an appropriate leaving group at the 2-position (such as the ethansulfonyl group), is predisposed to dearomatizing addition reactions.

The highly electrophilic nature of the 2-substituted-3-nitropyridine system makes it susceptible to ring-opening reactions, particularly under nucleophilic conditions. A notable example is the reaction of 2-chloro-3-nitropyridine (B167233) with hydroxide ions. This reaction proceeds via an SN(ANRORC) mechanism, which stands for Nucleophilic Substitution of Hydrogen via Addition of the Nucleophile, Ring Opening, and Ring Closure. However, in the case of 2-chloro-3-nitropyridine, the reaction with two equivalents of hydroxide leads to a stable ring-opened intermediate. nih.gov

The initially formed pseudo-cis intermediate is unstable and isomerizes to a more stable pseudo-trans form, which has been isolated and characterized as the sodium salt of 2-nitro-5-oxo-3-pentenenitrile. nih.gov The formation of this stable open-chain structure prevents the subsequent ring-closing step that is observed with other nitropyridines, such as 2-chloro-5-nitropyridine (B43025). nih.gov This highlights a key rearrangement pathway for the 3-nitropyridine scaffold. Given that the ethansulfonyl group is also a good leaving group, similar ring-opening and rearrangement pathways could be anticipated for this compound upon treatment with strong nucleophiles.

| Starting Material | Reagents | Key Intermediate(s) | Product | Ref. |

| 2-Chloro-3-nitropyridine | 2 equiv. OH⁻ | Pseudo-cis and pseudo-trans isomers of a ring-opened anion | Sodium 2-nitro-5-oxo-3-pentenenitrile | nih.gov |

The electron-deficient C4=C5 bond of the 3-nitropyridine ring system can act as a dienophile in cycloaddition reactions. The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. ntnu.no While specific Diels-Alder reactions involving this compound as the dienophile are not widely reported, the reactivity of related systems suggests its potential participation. For instance, highly electrophilic 6-nitroisoxazolo[4,3-b]pyridines, synthesized from 2-chloro-3-nitropyridines, readily undergo [4+2] cycloaddition reactions with dienes across the C4=C5 bond of the pyridine ring. researchgate.net

Beyond the Diels-Alder reaction, 3-nitropyridines can also participate in [3+2] cycloaddition reactions. wikipedia.orgrsc.orgsci-rad.com These reactions typically involve a 1,3-dipole reacting with a dipolarophile. Studies have shown that 2-substituted-3-nitropyridines can react with azomethine ylides. In these reactions, the dipole adds across the C4=C5 double bond of the nitropyridine, followed by the elimination of nitrous acid to yield pyrroline-fused pyridine derivatives. The electronic nature of the substituent at the 2-position influences the reactivity, with electron-withdrawing groups generally favoring the cycloaddition.

| Reaction Type | Reactants | Product Type | Ref. |

| [4+2] Cycloaddition | 6-Nitroisoxazolo[4,3-b]pyridines, Dienes | Fused polycyclic systems | researchgate.net |

| [3+2] Cycloaddition | 2-Substituted-3-nitropyridines, Azomethine ylides | Pyrroline-fused pyridines |

Multi-Component Reactions (MCRs) Incorporating the Scaffold

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, are highly valued for their efficiency and atom economy. The 3-nitropyridine scaffold is a valuable building block in such reactions. researchgate.netnih.govresearchgate.netfigshare.com

While direct examples involving this compound in MCRs are scarce, the general reactivity of nitropyridines suggests its potential utility. For instance, MCRs for the synthesis of unsymmetrical 5-nitro-1,4-dihydropyridines have been developed using 2-nitroacetophenone, various aldehydes, and 1,3-dicarbonyl compounds. researchgate.netresearchgate.net These dihydropyridines can then be aromatized to the corresponding 5-nitropyridines. researchgate.netfigshare.com

Another relevant MCR is the synthesis of 3-sulfonyl-2-aminopyridines from a β-keto sulfone, a ketone, and ammonia. acs.org This highlights the possibility of constructing substituted pyridines bearing a sulfonyl group through a one-pot procedure. Adapting such methodologies to incorporate a pre-functionalized nitropyridine like this compound, or to construct this scaffold in a multi-component fashion, represents a promising area for future research.

| MCR Type | Reactants | Product Class | Ref. |

| Hantzsch-type | 2-Nitroacetophenone, Aldehyde, 1,3-Dicarbonyl compound, Ammonium acetate | 5-Nitro-1,4-dihydropyridines | researchgate.net |

| Three-component | β-Keto sulfone, Ketone, Ammonia | 3-Sulfonyl-2-aminopyridines | acs.org |

Derivatization and Structural Modification Strategies

Alkylation and Arylation Reactions

The electron-deficient nature of the pyridine (B92270) ring in 2-(ethanesulfonyl)-3-nitropyridine makes it a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. The ethansulfonyl group at the 2-position serves as an excellent leaving group, facilitating its displacement by a variety of carbon-based nucleophiles.

Studies on analogous 2-sulfonylpyridines have demonstrated that these compounds readily react with a range of nucleophiles, including thiols. While specific studies on the alkylation and arylation of this compound are not extensively detailed in publicly available literature, the reactivity of closely related compounds, such as 4,6-dimethyl-2-(methylsulfonyl)-3-nitropyridine, as an arylating agent for cysteine residues in proteins, highlights the potential of this class of compounds in bioconjugation.

The general mechanism for these reactions involves the attack of an alkyl or aryl nucleophile at the C2 position of the pyridine ring, leading to the formation of a Meisenheimer complex, which then expels the ethansulfinate anion to yield the corresponding 2-alkyl or 2-aryl-3-nitropyridine derivative. The reaction conditions for such transformations are typically mild, often proceeding at room temperature in the presence of a suitable base to generate the active nucleophile.

Table 1: Representative Alkylation and Arylation Reactions of 2-Sulfonylpyridines

| Entry | Sulfonylpyridine Derivative | Nucleophile | Product | Reference |

| 1 | 2-Methylsulfonyl-3-cyanopyridine | Thiol | 2-Thioether-3-cyanopyridine | |

| 2 | 4,6-Dimethyl-2-(methylsulfonyl)-3-nitropyridine | Cysteine | S-Aryl-cysteine |

Halogenation of the Pyridine Ring

Direct halogenation of the pyridine ring in this compound can be challenging due to the deactivating effect of the electron-withdrawing groups. However, under forcing conditions or through indirect methods, halogen atoms can be introduced onto the ring, further expanding the synthetic utility of this scaffold. While specific literature on the halogenation of this compound is scarce, general methods for the halogenation of substituted pyridines can be considered. For instance, electrophilic halogenation, if successful, would likely occur at the positions least deactivated by the existing substituents.

Alternatively, nucleophilic substitution of other leaving groups on the pyridine ring, if present, could be a more viable strategy for introducing halogens.

Formation of Fused Heterocyclic Systems

The reactive nature of the nitro and sulfonyl groups on the this compound ring provides a versatile platform for the construction of fused heterocyclic systems. These reactions often involve intramolecular cyclization following an initial intermolecular reaction. For instance, reaction with a binucleophile could lead to the displacement of the sulfonyl group and subsequent cyclization involving the nitro group, potentially after its reduction to an amino group.

Design of Bioisosteric Analogues

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties to produce a compound with similar biological activity, is a key tool in drug design. For this compound, both the nitro and sulfonyl groups are potential candidates for bioisosteric replacement.

The nitro group is often associated with potential toxicity, and its replacement with other electron-withdrawing groups that can act as hydrogen bond acceptors is a common strategy. Potential bioisosteres for the nitro group include cyano, trifluoromethyl, or certain five-membered heterocyclic rings.

The ethansulfonyl group, while an effective leaving group, could also be replaced by other functionalities to modulate reactivity and physicochemical properties. For example, sulfoxides or sulfoximines could be considered as replacements that maintain a similar tetrahedral geometry but offer different electronic and hydrogen bonding characteristics. The replacement of a benzene (B151609) ring with a pyridine ring is a common bioisosteric shift to improve properties like water solubility and hydrogen bonding capacity.

Preparation of N-Oxides and their Reactivity

The oxidation of the pyridine nitrogen to an N-oxide is a common strategy to modify the electronic properties and reactivity of the pyridine ring. The preparation of pyridine N-oxides is typically achieved by treatment with an oxidizing agent such as hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide group is a strong electron-withdrawing group and can influence the regioselectivity of subsequent reactions.

The N-oxide of this compound would be expected to exhibit altered reactivity compared to the parent compound. For instance, the N-oxide functionality can be a target for deoxygenation reactions, which can be achieved using various reagents, including palladium catalysts. Furthermore, the presence of the N-oxide can activate the pyridine ring towards different types of nucleophilic attack or facilitate rearrangements. The N-oxide itself can also act as a catalyst in certain reactions. While specific studies on the preparation and reactivity of this compound N-oxide are not prominent in the literature, the general reactivity patterns of pyridine N-oxides provide a framework for predicting its chemical behavior.

Advanced Spectroscopic and Structural Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for the detailed structural analysis of organic molecules, extending far beyond simple proton and carbon counts. For 2-(Ethanesulfonyl)-3-nitropyridine, advanced NMR techniques are indispensable for the unequivocal assignment of all proton and carbon signals and for gaining insights into its spatial configuration and electronic environment.

Advanced 1D and 2D NMR Techniques

While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial information, a suite of two-dimensional (2D) NMR experiments is necessary for a complete structural assignment of this compound.

¹H NMR: In a typical ¹H NMR spectrum, one would expect to observe distinct signals for the ethyl group protons and the three aromatic protons of the pyridine (B92270) ring. The ethyl group would present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a result of scalar coupling. The chemical shifts of the pyridine ring protons are influenced by the electron-withdrawing effects of both the nitro group and the ethanesulfonyl group, generally shifting them to a lower field (higher ppm).

¹³C NMR: The ¹³C NMR spectrum would display signals for the two carbons of the ethyl group and the five carbons of the pyridine ring. The carbon atom attached to the nitro group (C3) and the carbon bearing the sulfonyl group (C2) would be significantly deshielded.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment is crucial for confirming the connectivity between the methyl and methylene protons of the ethyl group. It would also reveal the coupling relationships between the adjacent protons on the pyridine ring, aiding in their sequential assignment.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of the ¹³C signals for the protonated carbons of the ethyl group and the pyridine ring by linking them to their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is pivotal for mapping long-range (typically 2-3 bond) ¹H-¹³C correlations. This is particularly useful for identifying the quaternary carbons, such as C2 and C3 of the pyridine ring, by observing correlations from nearby protons. For instance, the methylene protons of the ethyl group would show a correlation to the C2 carbon of the pyridine ring.

A hypothetical table of expected NMR data is presented below.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| H4 | ~8.0-8.5 | ~130-135 | C2, C3, C5, C6 |

| H5 | ~7.5-8.0 | ~125-130 | C3, C4, C6 |

| H6 | ~8.8-9.2 | ~150-155 | C2, C4, C5 |

| CH₂ (ethyl) | ~3.5-4.0 (q) | ~50-55 | C2, CH₃ |

| CH₃ (ethyl) | ~1.3-1.6 (t) | ~10-15 | C2, CH₂ |

| C2 | - | ~155-160 | - |

| C3 | - | ~145-150 | - |

NMR for Mechanistic Studies

In the context of reactions involving this compound, NMR spectroscopy is a powerful tool for mechanistic investigation. By monitoring the reaction progress over time using in-situ NMR, one can identify and characterize transient intermediates, byproducts, and the final products. For example, in nucleophilic aromatic substitution reactions where the nitro group is displaced, changes in the chemical shifts and coupling patterns of the pyridine ring protons would provide direct evidence of the substitution pattern and the progress of the reaction.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

IR Spectroscopy: The IR spectrum of this compound is expected to show strong, characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) would appear in the regions of approximately 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. The sulfonyl group (SO₂) would exhibit strong stretching bands around 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric). Additionally, C-H stretching vibrations of the ethyl group and the aromatic ring would be observed in the 2800-3100 cm⁻¹ region. The C-O stretching vibrations within the ether linkage generally appear in the 1150-1060 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring vibrations, particularly the ring breathing modes, often give rise to strong signals in the Raman spectrum. For pyridine and its derivatives, these are typically observed in the 990-1050 cm⁻¹ region. The nitro group also has characteristic Raman bands.

A summary of expected vibrational frequencies is provided in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Nitro (NO₂) | Asymmetric Stretch | 1520-1560 | IR (Strong) |

| Nitro (NO₂) | Symmetric Stretch | 1340-1380 | IR (Strong) |

| Sulfonyl (SO₂) | Asymmetric Stretch | 1300-1350 | IR (Strong) |

| Sulfonyl (SO₂) | Symmetric Stretch | 1120-1160 | IR (Strong) |

| Aromatic C-H | Stretch | 3000-3100 | IR (Medium) |

| Aliphatic C-H | Stretch | 2850-2960 | IR (Medium) |

| Pyridine Ring | Ring Vibrations | 990-1050, 1580-1610 | IR, Raman |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact mass, which in turn confirms its molecular formula (C₇H₈N₂O₄S).

Electron ionization (EI) or electrospray ionization (ESI) techniques can be used to generate ions for mass analysis. The resulting mass spectrum would show a molecular ion peak ([M]⁺ or [M+H]⁺). The fragmentation pattern observed in the tandem mass spectrometry (MS/MS) spectrum provides a "fingerprint" of the molecule's structure. Key fragmentation pathways for this compound would likely involve:

Loss of the nitro group (NO₂•, 46 Da).

Cleavage of the ethyl group from the sulfonyl moiety, leading to the loss of an ethyl radical (•C₂H₅, 29 Da) or ethene (C₂H₄, 28 Da).

Loss of sulfur dioxide (SO₂, 64 Da).

Cleavage of the entire ethanesulfonyl group (•SO₂C₂H₅, 93 Da).

The study of these fragmentation pathways helps to piece together the molecular structure and confirm the connectivity of the different functional groups.

Electronic Absorption and Emission Spectroscopy (e.g., UV-Vis, Fluorescence) for Photophysical Properties

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. The UV-Vis spectrum of this compound would be characterized by absorption bands corresponding to π → π* and n → π* transitions. The presence of the nitro group and the pyridine ring, both containing π systems, would likely result in strong absorptions in the UV region. The exact position and intensity of these absorptions are sensitive to the solvent polarity. While significant fluorescence is not necessarily expected from a simple nitro-aromatic compound, fluorescence spectroscopy could be employed to investigate any potential emissive properties.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic structure and predicting the reactivity of molecular systems. For 2-(Ethanesulfonyl)-3-nitropyridine, DFT calculations provide valuable insights into its fundamental properties. These studies are crucial for understanding its behavior in chemical reactions and its potential as a scaffold in medicinal chemistry.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For molecules with rotatable bonds, such as this compound, conformational analysis is performed to identify the various low-energy conformations and their relative stabilities. pjbmb.org.pkpjps.pk This is critical as the biological activity and reactivity of a molecule can be highly dependent on its conformation. pjbmb.org.pk

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.comresearchgate.net A smaller gap suggests a more reactive molecule. mdpi.com

For this compound, the electron-withdrawing nature of the nitro and ethanesulfonyl groups is expected to lower the energy of the LUMO, making the pyridine (B92270) ring susceptible to nucleophilic attack. DFT calculations can precisely quantify the energies of these orbitals and map their spatial distribution, providing a visual representation of the regions most likely to be involved in chemical reactions. researchgate.netresearchgate.net

Chemical Reactivity Indices

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. ekb.eg These indices are derived from the changes in energy with respect to the number of electrons. Key reactivity indices include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons. ekb.eg

Chemical Hardness (η): Represents the resistance to a change in electron distribution. ekb.eg Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. mdpi.com

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized. ekb.eg

Electrophilicity Index (ω): A global measure of a molecule's electrophilic character. researchgate.netekb.eg A higher electrophilicity index suggests a greater capacity to accept electrons. researchgate.net

These indices, calculated from the HOMO and LUMO energies, offer a quantitative measure of the reactivity of this compound, allowing for comparisons with other molecules and predictions of its chemical behavior. researchgate.netekb.eg

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT is excellent for studying static properties, Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. mdpi.comresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the accessible conformational space. researchgate.net This is particularly important for flexible molecules like this compound, where multiple conformations may exist in equilibrium.

By simulating the molecule's movement over nanoseconds or longer, MD can reveal the transitions between different conformational states and their relative populations. mdpi.comnih.gov This provides a more realistic understanding of the molecule's behavior in solution, which can be crucial for predicting its interactions with biological targets. Enhanced sampling techniques can be employed to overcome energy barriers and explore a wider range of conformations than would be accessible in standard simulations. chemrxiv.org

Mechanistic Studies through Computational Modeling

Computational modeling, particularly using DFT, is a powerful tool for investigating reaction mechanisms. nih.gov For reactions involving this compound, computational studies can be used to:

Identify transition states: These are the high-energy structures that connect reactants and products.

Calculate activation energies: This provides insight into the reaction rate.

Determine reaction pathways: By mapping the potential energy surface, the most likely sequence of steps in a reaction can be determined.

Such studies can elucidate the role of the ethanesulfonyl and nitro groups in directing the reactivity of the pyridine ring, for example, in nucleophilic aromatic substitution reactions. This understanding is invaluable for designing new synthetic routes and for predicting the products of unknown reactions.

QSAR and Ligand-Based Design (focused on scaffold properties, not clinical activity)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. nih.govnih.gov In the context of this compound as a scaffold, QSAR can be used to understand how modifications to its structure affect its properties relevant to drug design, without focusing on a specific clinical outcome. nih.gov

Ligand-based design approaches, such as pharmacophore modeling and 3D-QSAR, utilize the properties of known active molecules to guide the design of new ones. nih.govresearchgate.net For the this compound scaffold, these methods can be used to:

Identify the key structural features (the "pharmacophore") responsible for its desired properties.

Build predictive models that can estimate the properties of new, unsynthesized derivatives. nih.gov

Guide the design of new compounds with improved scaffold characteristics, such as better binding affinity or improved physicochemical properties. researchgate.net

These computational approaches help to rationalize the design of new molecules based on the this compound core, optimizing its potential as a versatile building block in medicinal chemistry.

Applications As Synthetic Intermediates and Chemical Scaffolds

Building Block in Complex Organic Synthesis

In the realm of complex organic synthesis, 2-(ethanesulfonyl)-3-nitropyridine serves as a foundational component for constructing intricate molecular architectures. cymitquimica.comnih.govsigmaaldrich.com The presence of the nitro group and the ethanesulfonyl group at positions 3 and 2 of the pyridine (B92270) ring, respectively, facilitates a range of chemical transformations.

Nitropyridines are recognized as crucial precursors in the development of biologically active compounds, and this compound is no exception. nih.govnih.gov The pyridine motif is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals. nih.gov The reactivity of the 2-ethanesulfonyl group, which can act as a good leaving group in nucleophilic aromatic substitution (SNAr) reactions, allows for the introduction of various functional groups and the construction of diverse molecular scaffolds.

This reactivity is analogous to that of 2-chloro-3-nitropyridines, which are widely used in the synthesis of compounds with a range of biological activities. nih.gov For instance, derivatives of 2-chloro-3-nitropyridine (B167233) have been used to create:

Antiviral agents , such as acyclic phosphonate (B1237965) nucleotide analogs. nih.gov

Anticancer agents , including nitropyridine-linked 4-arylidenethiazolidin-4-ones and inhibitors of necroptosis. nih.gov

Urease inhibitors for potential treatment of gastric diseases. nih.gov

The substitution of the leaving group at the 2-position with various nucleophiles is a key step in the synthesis of these and other biologically relevant molecules.

The synthesis of novel heterocyclic systems is a significant area of organic chemistry, and this compound can serve as a valuable intermediate in this pursuit. eurjchem.commdpi.com The strategic placement of the nitro and sulfonyl groups allows for regioselective reactions to build fused or substituted heterocyclic structures.

The general reactivity of nitropyridines allows for their transformation into a variety of other heterocycles. For example, the reduction of the nitro group to an amino group provides a handle for further cyclization reactions, leading to the formation of fused systems like imidazo[4,5-b]pyridines. nih.gov Additionally, the substitution of the leaving group at the 2-position can be the initial step in constructing more elaborate heterocyclic frameworks. The use of azides with 2-chloro-3-nitropyridines to form 2-azido-3-nitropyridines demonstrates a pathway to nitrogen-rich heterocycles. mdpi.com

| Precursor | Reagent | Resulting Heterocycle | Reference |

| 2-Chloro-3-nitropyridine | ω-Aminoalkylphosphonates | Azolopyridine derivatives | nih.gov |

| 2-Chloro-3,5-dinitropyridine | Amines, then reduction | Imidazo[4,5-b]pyridines | nih.gov |

| 2-Chloro-3-nitropyridine | Sodium azide | 2-Azido-3-nitropyridine | mdpi.com |

| 2-Amino-5-bromo-3-nitropyridine | Reduction | 2,3-Diaminopyridine | orgsyn.org |

Potential in Materials Science Research

The application of this compound extends beyond medicinal chemistry into the field of materials science. Its electronic properties and ability to be incorporated into larger molecular systems make it a candidate for the development of novel functional materials.

Functional organic materials are at the forefront of research in electronics and photonics. The development of new molecular building blocks is essential for creating materials with tailored properties. chemrxiv.org Nitropyridines, in general, are considered promising for creating efficient organic optical materials. nih.gov The incorporation of the this compound moiety into larger conjugated systems could lead to materials with interesting electronic and photophysical characteristics, potentially applicable in devices such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The synthesis of thienopyrrolocarbazoles from related building blocks highlights a strategy for creating novel donor materials for organic electronics. chemrxiv.org

There is significant interest in the development of novel fluorescent molecules for applications in sensing, imaging, and materials science. Research has shown that derivatives of 3-nitropyridine (B142982) can exhibit remarkable fluorescent properties. nih.govmdpi.comresearchgate.net For instance, 2-styryl-3-nitropyridines, which can be synthesized from 2-methyl-3-nitropyridines, have demonstrated tunable photophysical properties, including large Stokes shifts. nih.gov The synthesis of these styryl derivatives often proceeds through the condensation of a 2-methyl-3-nitropyridine (B124571) with an aromatic aldehyde. mdpi.comresearchgate.net Given that 2-methyl-3-nitropyridines are synthesized from 2-chloro-3-nitropyridines, a similar synthetic pathway could potentially be accessed starting from this compound, suggesting its utility in creating novel fluorophores. mdpi.com

| 3-Nitropyridine Derivative | Property | Potential Application | Reference |

| 2-Arylvinyl-3-nitropyridines | Large Stokes shifts | Fluorescent dyes | nih.gov |

| 2-Styrylpyridines | Fluorescence | Fluorescent probes | mdpi.comresearchgate.net |

Role in Agrochemical Research (as synthetic intermediates)

In the field of agrochemical research, nitropyridine derivatives serve as important intermediates for the synthesis of new herbicides, insecticides, and fungicides. nih.gov The versatile reactivity of compounds like this compound allows for the creation of a wide range of molecular structures to be screened for agrochemical activity.

For example, novel nitropyridine-containing phenylaminoacetates and propionates have been synthesized and shown to exhibit significant herbicidal activity. nih.gov One such compound, ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoate, demonstrated high efficacy against barnyard grass. nih.gov Furthermore, derivatives of 2-chloro-5-nitropyridine (B43025) have been used to develop a new series of insecticides active against various pests. nih.gov These examples underscore the potential of using this compound as a starting material to access new classes of agrochemicals through nucleophilic substitution of the ethanesulfonyl group.

Limited Evidence for this compound as a Standard Analytical Reagent

Despite a comprehensive search of scientific literature and chemical databases, there is limited specific information available to categorize this compound as a widely used analytical chemistry reagent. While its structural features, particularly the electrophilic nature of the pyridine ring activated by the nitro and sulfonyl groups, suggest potential reactivity that could be harnessed for analytical purposes, detailed research findings or established methods employing this specific compound are not readily found in publicly accessible resources.

The core structure of this compound is related to other pyridyl derivatives that have been investigated for various applications in chemical analysis. For instance, compounds with similar functionalities are sometimes explored as derivatizing agents for the detection and quantification of specific analytes, such as thiols, through spectroscopic or chromatographic methods. The electron-withdrawing properties of the nitro and ethylsulfanyl groups can facilitate nucleophilic aromatic substitution reactions, a principle often utilized in the development of reagents for labeling and detection.

However, in the case of this compound, specific research detailing its use in this capacity, including reaction conditions, analyte specificity, and detection limits, is not prominently documented. The available information primarily focuses on its role as a synthetic intermediate in the preparation of more complex molecules rather than its direct application as an analytical tool.

Further research would be necessary to fully evaluate the potential of this compound as an analytical chemistry reagent. Such studies would need to explore its reactivity towards different classes of analytes, the stability of the resulting products, and the sensitivity and selectivity of detection methods based on this compound. Without such dedicated research, its role in analytical chemistry remains largely theoretical and not substantiated by a body of scientific evidence.

Future Directions and Emerging Research Areas

Exploration of Unexplored Reactivity Pathways

The reactivity of 2-(Ethanesulfonyl)-3-nitropyridine is a fertile ground for discovery. The electron-withdrawing nature of both the ethylsulfonyl and nitro groups significantly influences the electronic properties of the pyridine (B92270) ring, opening up avenues for unique chemical transformations. Future research will likely delve into the following:

Nucleophilic Aromatic Substitution (SNA_r): While the nitro group is a known leaving group in SNA_r reactions, a systematic investigation of its displacement by a wide array of nucleophiles (N-, O-, S-, and C-based) will be crucial. mdpi.comresearchgate.net Understanding the regioselectivity and reactivity patterns will enable the synthesis of a diverse library of 2-substituted pyridine derivatives.

Reduction of the Nitro Group: The selective reduction of the nitro group to an amino group would provide a key intermediate, 2-(ethanesulfonyl)pyridin-3-amine. This transformation would open the door to a plethora of derivatization reactions, including diazotization, amide bond formation, and the synthesis of fused heterocyclic systems.

Reactivity of the Ethylsulfonyl Group: The chemical behavior of the ethylsulfonyl group itself remains largely unexplored. Investigations into its potential as a leaving group or its modification through various chemical reactions could lead to novel molecular architectures.

Cycloaddition Reactions: The electron-deficient nature of the pyridine ring may allow it to participate in cycloaddition reactions, leading to the formation of complex polycyclic and heterocyclic structures.

A summary of potential reactivity explorations is presented in the table below.

| Reactivity Pathway | Potential Products | Research Focus |

| Nucleophilic Aromatic Substitution | 2-Substituted-3-nitropyridines | Regioselectivity, scope of nucleophiles |

| Nitro Group Reduction | 2-(Ethanesulfonyl)pyridin-3-amine | Selective reduction methods, further derivatization |

| Ethylsulfonyl Group Modification | Novel pyridine derivatives | Leaving group potential, functionalization |

| Cycloaddition Reactions | Fused heterocyclic systems | Diene/dienophile reactivity, catalyst development |

Integration into Sustainable Chemical Processes

The principles of green chemistry are increasingly integral to modern chemical synthesis. Future research on this compound will likely incorporate sustainable practices. This includes the use of environmentally benign solvents, the development of catalyst-recycling protocols, and the design of atom-economical reaction pathways. The goal will be to minimize the environmental footprint of its synthesis and subsequent applications, aligning with the broader push towards sustainable chemical manufacturing.

Advanced Scaffold Derivatization for Diverse Chemical Spaces

As a versatile building block, this compound holds significant promise for the construction of diverse chemical libraries for applications in medicinal chemistry and materials science. Future efforts will focus on:

Medicinal Chemistry: The pyridine scaffold is a privileged structure in many biologically active compounds. nih.gov Derivatization of this compound could lead to the discovery of novel therapeutic agents. The introduction of various functional groups and the synthesis of analogues will be key to exploring its potential pharmacological activities.

Materials Science: The unique electronic properties imparted by the sulfonyl and nitro groups make this compound an interesting candidate for the development of novel organic materials. Research could explore its use in the synthesis of organic light-emitting diodes (OLEDs), sensors, or other functional materials.

Multidisciplinary Research Collaborations